molecular formula C12H12ClN3O B1424353 4-(4-Chloroquinazolin-7-yl)morpholine CAS No. 1334602-74-2

4-(4-Chloroquinazolin-7-yl)morpholine

Cat. No.: B1424353
CAS No.: 1334602-74-2
M. Wt: 249.69 g/mol
InChI Key: GKFIGWQWNINBID-UHFFFAOYSA-N
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Description

4-(4-Chloroquinazolin-7-yl)morpholine is a heterocyclic compound with the molecular formula C12H12ClN3O. It is characterized by the presence of a quinazoline ring substituted with a chlorine atom at the 4-position and a morpholine ring at the 7-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloroquinazolin-7-yl)morpholine typically involves the reaction of 4-chloroquinazoline with morpholine. One common method includes dissolving 4-chloroquinazoline in a suitable solvent such as N,N-dimethylformamide (DMF) and adding morpholine. The reaction mixture is then stirred at room temperature for several days to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloroquinazolin-7-yl)morpholine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position of the quinazoline ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 4-(4-Chloroquinazolin-7-yl)morpholine involves its interaction with specific molecular targets, such as protein tyrosine kinases. These interactions can inhibit the activity of these enzymes, leading to the modulation of various signaling pathways involved in cell proliferation, survival, and apoptosis. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloroquinolin-7-yl)morpholine
  • 4-(4-Chloropyrimidin-7-yl)morpholine
  • 4-(4-Chlorobenzyl)morpholine

Uniqueness

4-(4-Chloroquinazolin-7-yl)morpholine is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct biological activities compared to other similar compounds. Its ability to interact with a wide range of molecular targets makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

4-(4-chloroquinazolin-7-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-12-10-2-1-9(7-11(10)14-8-15-12)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFIGWQWNINBID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.3 ml (7.57 mmol) of N-ethyldiisopropylamine were slowly added dropwise to a suspension of 3.5 g (15.11 mmol) of 7-morpholin-4-yl-3H-quinazolin-4-one in 20 ml of phosphoryl chloride. The reaction mixture was subsequently stirred at 115° C. for 2 h. Conventional work-up gave 3.75 g of 4-chloro-7-morpholin-4-ylquinazoline; HPLC/MS (M+H)+=250 as solid.
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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